2-[2-(Aminooxy)ethyl]pyridine
Description
Properties
IUPAC Name |
O-(2-pyridin-2-ylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCSWCTYLNHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473384 | |
| Record name | 2-[2-(Aminooxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172681-49-1 | |
| Record name | 2-[2-(Aminooxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminooxy)ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 2-bromoethylamine hydrobromide.
Nucleophilic Substitution: Pyridine is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbon atom of the bromoethyl group, displacing the bromide ion.
Formation of Intermediate: The product of this reaction is 2-(2-bromoethyl)pyridine.
Aminooxy Group Introduction: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This step introduces the aminooxy group, resulting in the formation of this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions and the use of more robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminooxy)ethyl]pyridine: can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso-2-[2-(aminooxy)ethyl]pyridine, Nitro-2-[2-(aminooxy)ethyl]pyridine.
Reduction: 2-[2-(Aminooxy)ethyl]piperidine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-[2-(Aminooxy)ethyl]pyridine has been explored for its potential in drug development, particularly as a ligand for enzyme inhibitors. The aminooxy group can covalently bond with the active sites of pyridoxal phosphate-dependent enzymes, effectively inhibiting their activity. This property is crucial in designing therapeutic agents targeting metabolic pathways .
Coordination Chemistry
In coordination chemistry, this compound serves as a versatile ligand that can coordinate with metal ions to form stable complexes. These complexes are invaluable in catalysis and materials science, where they can impart specific electronic or optical properties to the resulting materials .
Oligonucleotide Modification
Research has demonstrated that aminooxy-modified oligonucleotides can enhance binding affinity to complementary DNA or RNA strands. The inclusion of aminooxy moieties allows for improved hybridization fidelity and provides sites for conjugation with other functional groups, making them useful in diagnostics and therapeutics .
Enzyme Studies
Studies have utilized this compound to investigate enzyme mechanisms, particularly focusing on its interaction with various biomolecules such as BRAF kinase and DNA gyrase. Docking studies have shown promising results in terms of binding affinity compared to established drugs like doxorubicin .
Case Studies
Mechanism of Action
The mechanism by which 2-[2-(Aminooxy)ethyl]pyridine exerts its effects depends on its application:
Enzyme Inhibition: The aminooxy group can form a covalent bond with the active site of pyridoxal phosphate-dependent enzymes, inhibiting their activity.
Ligand Formation: In coordination chemistry, the pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or materials science.
Comparison with Similar Compounds
2-(2-Aminoethyl)pyridine
2-(3-Aminopyridin-2-yloxy)ethanol
4-[2-(Pyridin-4-yl)ethyl]pyridine
- Structure : Pyridine-ethyl-pyridine backbone.
- Crystallography: Forms co-crystals with 2-aminobenzoic acid, stabilized by N–H···N and O–H···O interactions .
Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Applications |
|---|---|---|---|---|---|
| 2-[2-(Aminooxy)ethyl]pyridine | -O-NH₂-CH₂-CH₂- | ~152.18* | Not reported | ~80† | Drug conjugation, sensors |
| 2-(2-Aminoethyl)pyridine | -NH₂-CH₂-CH₂- | 122.17 | Not reported | Not reported | Coordination complexes |
| 2-Chloro-5-(4-substituted phenyl)pyridine | -Cl, -Ar | 466–545 | 268–287 | 67–81 | Antimicrobial agents |
| 2-(1,1-Difluoroethyl)pyridine | -CF₂-CH₃ | 284.25 | Not reported | Not reported | Fluorinated drug scaffolds |
*Calculated based on molecular formula C₇H₁₀N₂O.
†Inferred from analogous synthesis in .
Key Observations :
- Electronic Effects: The aminooxy group in this compound increases electron density at the pyridine nitrogen compared to chloro or fluoro substituents, enhancing nucleophilic reactivity .
- Solubility: Aminooxyethyl derivatives likely exhibit higher aqueous solubility than non-polar analogs (e.g., heptylthioethyl-substituted pyridines) due to hydrogen-bonding capacity .
Biological Activity
2-[2-(Aminooxy)ethyl]pyridine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H10N2O, is characterized by the presence of an aminooxy group, which is known to facilitate various biochemical interactions. Its structure allows it to engage in significant biological processes, making it a candidate for drug development and therapeutic applications.
- Molecular Formula : C8H10N2O
- Molecular Weight : 166.18 g/mol
- CAS Number : 172681-49-1
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The aminooxy group is particularly important as it can form covalent bonds with carbonyl-containing compounds, potentially leading to the inhibition of enzymes involved in disease processes. This mechanism is crucial in targeting pathways related to cancer and other diseases.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . Studies have shown that derivatives of pyridine compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, docking studies have suggested that this compound interacts with multiple targets implicated in cancer progression, including kinases and transcription factors .
Antimicrobial Activity
The compound has also displayed antimicrobial activity , which is a significant aspect of its biological profile. It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer effects of various pyridine derivatives, including this compound. The results demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Effects
Another research effort focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The findings revealed that this compound exhibited significant inhibitory effects on these pathogens, suggesting its potential use as an antimicrobial agent.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Covalent modification of target proteins |
| Imatinib (Gleevec) | Anticancer | Tyrosine kinase inhibition |
| Ciprofloxacin | Antimicrobial | DNA gyrase inhibition |
Q & A
What are the established synthetic routes for 2-[2-(Aminooxy)ethyl]pyridine, and how do reaction conditions influence yield?
Basic Synthesis
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, pyridine derivatives with aminooxy groups are often prepared by reacting halogenated pyridines with hydroxylamine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Purification typically involves column chromatography using silica gel, with yields ranging from 60–85% depending on steric and electronic effects .
Advanced Optimization
Regioselectivity challenges in pyridine functionalization can be addressed using pyridine N-oxides as intermediates. A regioselective approach involves activating the pyridine ring via oxidation, followed by nucleophilic substitution with aminooxyethyl groups. Quantum chemical calculations (e.g., B3LYP/6-31G*) can predict reactive sites to guide experimental design .
How can conflicting NMR data for this compound derivatives be resolved?
Basic Characterization
¹H NMR chemical shifts for pyridine protons typically appear at δ 7.2–8.5 ppm, while aminooxyethyl groups show signals near δ 3.5–4.2 ppm (CH₂) and δ 1.8–2.5 ppm (NH₂). Coupling constants (e.g., J = 5–6 Hz for pyridine protons) help confirm substitution patterns .
Advanced Resolution
Conflicting data may arise from tautomerism or solvent effects. Use variable-temperature NMR or deuterated solvents to stabilize conformers. Computational tools like density functional theory (DFT) can simulate spectra to validate assignments .
What methodologies are used to assess the biological activity of this compound derivatives?
Basic Screening
In vitro enzyme inhibition assays (e.g., iNOS) involve measuring nitrate/nitrite production in RAW 264.7 macrophages. IC₅₀ values are determined via competitive binding with L-arginine, using surface plasmon resonance (SPR) for affinity quantification .
Advanced Mechanistic Studies
Co-crystallization with target enzymes (e.g., iNOS) and X-ray diffraction analysis reveal binding modes. For example, pyridine derivatives stabilize enzyme-inhibitor complexes via hydrogen bonding with heme propionates .
How does this compound function in pH-responsive molecular switches?
Advanced Application
The aminooxy group enables reversible protonation, altering the molecule’s conformation. UV-Vis spectroscopy tracks absorption shifts (e.g., λₘₐₓ = 300–350 nm) during pH transitions. DFT calculations show that protonation induces a 150° dihedral angle change, enabling unidirectional rotation when anchored to chiral scaffolds .
What safety protocols are critical for handling this compound?
Basic Safety
Wear PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Waste must be neutralized with 10% acetic acid before disposal .
Advanced Risk Mitigation
For large-scale reactions, implement fume hoods with HEPA filters and monitor airborne concentrations using NIOSH methods. LC-MS analysis of reaction byproducts identifies toxic intermediates (e.g., nitroso compounds) .
How stable is this compound under physiological conditions?
Advanced Stability Studies
In cell culture media (e.g., DMEM), the compound’s half-life decreases due to hydrolysis at pH > 7.0. Stabilize with buffered solutions (pH 6.5–7.0) or PEGylation. Mass spectrometry confirms degradation products like pyridine-2-ethanol .
Can computational modeling predict the reactivity of this compound in catalytic systems?
Advanced Modeling
Molecular dynamics simulations (AMBER/CHARMM) analyze interactions with transition metals (e.g., Cu²⁺) in catalysis. Fukui function calculations identify nucleophilic/electrophilic sites for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
